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Compound of Interest

Methyl 5-hydroxyquinoline-7-
Compound Name:

carboxylate
CAS No.: 1261869-62-8
Cat. No.: B2697579

Get Quote

\ J

CAS Registry Number: 1261869-62-8 Molecular Formula: C11HoNOs Molecular Weight: 203.19
g/mol

Executive Summary

Methyl 5-hydroxyquinoline-7-carboxylate is a specialized heteroaromatic scaffold utilized
primarily in medicinal chemistry as a pharmacophore for metalloenzyme inhibition. Its structural
motif—a quinoline ring substituted with a hydroxyl group at position 5 and a methyl ester at
position 7—provides a unique chelating geometry distinct from the more common 8-
hydroxyquinoline derivatives. This compound serves as a critical intermediate in the synthesis
of HIV-1 integrase inhibitors, HIF prolyl-hydroxylase (HIF-PH) inhibitors, and broad-spectrum
metallo-B-lactamase inhibitors.

Chemical Identity & Physicochemical Properties[1]
[2][3]
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Property Specification
IUPAC Name Methyl 5-hydroxyquinoline-7-carboxylate
CAS Number 1261869-62-8
7-Quinolinecarboxylic acid, 5-hydroxy-, methyl
Synonyms
ester
Appearance Off-white to pale yellow solid
. Soluble in DMSO, DMF, MeOH; Sparingly
Solubility )
soluble in water
pKa (Predicted) ~8.5 (Phenolic OH), ~4.2 (Quinoline N)
LogP ~1.8 (Predicted)
H-Bond Donors 1 (Phenolic OH)
H-Bond Acceptors 4 (N, O-Ester, O-Phenol)

Structural Significance

The 5-hydroxy-7-carboxy substitution pattern creates a "bidentate-like" electronic environment.
While the 8-hydroxyquinoline motif forms a direct 5>-membered chelate ring with metals
involving the nitrogen and the hydroxyl oxygen, the 5-hydroxy isomer relies on the quinoline
nitrogen and the C7-substituent (often hydrolyzed to the acid) to interact with active site
residues, while the C5-hydroxyl group often engages in hydrogen bonding or water-mediated
networks within enzyme pockets.

Synthesis & Manufacturing Protocol

The synthesis of Methyl 5-hydroxyquinoline-7-carboxylate presents a regioselectivity
challenge. The most robust route utilizes a modified Skraup Cyclization starting from 3-amino-
5-hydroxybenzoic acid derivatives.

Retrosynthetic Analysis

The quinoline core is constructed via the annulation of an aniline derivative with glycerol (or a
glycerol equivalent like acrolein). The directing effect of the amino group on the meta-
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substituted benzene ring is critical.
e Precursor: Methyl 3-amino-5-hydroxybenzoate.

e Cyclization Method: Skraup Reaction (Glycerol/H2SOa4) or Doebner-Miller
(Crotonaldehyde/HCI).

Detailed Experimental Protocol

Step 1: Esterification of 3-Amino-5-hydroxybenzoic Acid

e Reagents: 3-Amino-5-hydroxybenzoic acid (CAS 1571-72-8), Methanol (anhydrous), H2SOa4
(cat.).

o Procedure: Reflux the acid in methanol with catalytic sulfuric acid for 12—18 hours. Neutralize
with NaHCOs3, extract with EtOAc, and concentrate to yield Methyl 3-amino-5-
hydroxybenzoate.

Step 2: Modified Skraup Cyclization

o Reagents: Methyl 3-amino-5-hydroxybenzoate, Glycerol, H2SOa4 (conc.), Sodium m-
nitrobenzenesulfonate (oxidant), FeSO4 (moderator).

e Conditions: 140°C, 4 hours.

e Mechanism: The amino group attacks the acrolein (generated in situ from glycerol). Ring
closure occurs on the benzene ring.

» Regioselectivity: Cyclization ortho to the amino group can occur at two positions (C2 or C6 of
the aniline).

o Path A (Closure para to OH): Yields the 5-hydroxy-7-carboxylate isomer (Major Product
due to electronic activation).

o Path B (Closure ortho to OH): Yields the 7-hydroxy-5-carboxylate isomer (Minor Product).

Step 3: Purification
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e The crude reaction mixture is neutralized to pH 7.0-7.5.

» Flash Chromatography: Silica gel; Gradient Elution (Hexanes:Ethyl Acetate 80:20 — 50:50).
The 5-hydroxy isomer typically elutes differently due to intramolecular H-bonding capabilities
compared to the 7-hydroxy isomer.

Synthesis Workflow Diagram

3-Amino-5-hydroxybenzoic Acid
(CAS 1571-72-8)

i

Esterification
(MeOH, H2S04, Reflux)

i

Methyl 3-amino-5-hydroxybenzoate

i

Skraup Cyclization
(Glycerol, H2S0O4, Nitrobenzene)

i

Regioselective Ring Closure

Closure para to -OH Closure ortho to -OH
Methyl 5-hydroxyquinoline-7-carboxylate Methyl 7-hydroxyquinoline-5-carboxylate
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Click to download full resolution via product page

Caption: Regioselective synthesis pathway via Skraup cyclization favoring the 5-hydroxy
isomer.
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Applications in Drug Discovery[4]
HIV-1 Integrase Inhibition

Quinoline-7-carboxylic acid derivatives are established pharmacophores for HIV-1 integrase
strand transfer inhibitors (INSTIs). The carboxylate moiety (often free acid) coordinates with the
two Mg2* ions in the enzyme's active site. The 5-hydroxy group provides auxiliary binding
interactions, enhancing potency against resistant viral strains compared to unsubstituted
analogs.

Metallo-B-Lactamase (MBL) Inhibitors

With the rise of antibiotic resistance, MBL inhibitors are critical. The 5-hydroxyquinoline-7-
carboxylate scaffold acts as a zinc-binding group (ZBG).

e Mechanism: The nitrogen of the quinoline and the carboxylate oxygen chelate the Zinc ions
in the active site of enzymes like NDM-1.

» Advantage: Unlike hydroxamic acids, quinoline carboxylates often show better
pharmacokinetic profiles and membrane permeability.

HIF Prolyl-Hydroxylase Inhibition

Used in treating anemia, these inhibitors mimic 2-oxoglutarate. The planar quinoline structure
fits the hydrophobic pocket of the HIF-PH enzyme, while the carboxylate coordinates the active
site Iron (Fez?*).

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following analytical signatures must
be verified.
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Method Expected Signature Interpretation

Methyl ester protons (-

1H-NMR (DMSO-ds) Singlet  ~3.9 ppm (3H) COOCH:)
3).

H2 proton (deshielded,
Doublet & ~8.9 ppm (1H) )
adjacent to N).

Phenolic -OH (exchangeable

Broad Singlet & ~10.5 ppm
g PP with D20).

Confirms molecular weight

LC-MS (ESI+) m/z = 204.1 [M+H]*
(203.19).

Essential for biological assays
HPLC Purity > 98% (254 nm) to rule out isomer

contamination.

Safety & Handling (MSDS Highlights)

o GHS Classification: Warning.
e Hazard Statements:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.

e Handling: Use in a fume hood. Quinoline derivatives can be genotoxic; avoid inhalation of
dust.

o Storage: Store at 2—8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the phenolic
hydroxyl group.

References

» National Institutes of Health (NIH) PubMed.Biosynthesis of 3-amino-5-hydroxybenzoic acid
(AHBA) and its role as a precursor for quinoline antibiotics. Available at: [Link]

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/21038317/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2697579?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

* Royal Society of Chemistry.Betti reaction enables efficient synthesis of 8-hydroxyquinoline
inhibitors (Contextual reference for quinoline synthesis). Available at: [Link][1][2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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